molecular formula C24H29N3O2 B256160 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether

2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether

Cat. No. B256160
M. Wt: 391.5 g/mol
InChI Key: FDVFXEBBJRKHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether, also known as BI 224436, is a small molecule drug that has been developed for the treatment of viral infections. It belongs to the class of non-nucleoside inhibitors of the HIV-1 virus.

Mechanism of Action

2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 is a non-nucleoside inhibitor of the HIV-1 virus. It works by binding to the reverse transcriptase enzyme of the virus and inhibiting its activity. This enzyme is responsible for converting the viral RNA into DNA, which is then integrated into the host cell's genome. By inhibiting this process, 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 prevents the virus from replicating and spreading in the body.
Biochemical and Physiological Effects
2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also well-tolerated in animal studies, with no significant adverse effects observed. In addition to its antiviral activity, 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 is its potency against the HIV-1 virus. It has been shown to be effective at very low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 is its specificity for the HIV-1 virus. It may not be effective against other viruses, which limits its potential applications.

Future Directions

There are several future directions for research on 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436. One area of interest is the development of combination therapies that include 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 and other antiviral agents. This may improve the efficacy of the drug and reduce the risk of drug resistance. Another area of research is the investigation of 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436's anti-inflammatory effects, which may have potential applications in the treatment of other diseases. Finally, further studies are needed to determine the safety and efficacy of 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 in clinical trials, which will be necessary for its eventual approval as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 involves several steps. The starting material is 2-isopropyl-5-methylphenol, which is converted to 2-isopropyl-5-methylphenyl ether by reacting it with 2-chloroethyl isocyanate. The resulting compound is then reacted with 1H-benzimidazole-2-amine to form the intermediate product. This intermediate is then reacted with piperidine-4-carboxylic acid to give the final product, 2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436.

Scientific Research Applications

2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether 224436 has been extensively studied for its antiviral activity against the HIV-1 virus. It has been shown to be a potent inhibitor of the virus, with an IC50 value of 0.9 nM. It works by binding to the reverse transcriptase enzyme of the virus and inhibiting its activity. This prevents the virus from replicating and spreading in the body.

properties

Product Name

2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone

InChI

InChI=1S/C24H29N3O2/c1-16(2)19-9-8-17(3)14-22(19)29-15-23(28)27-12-10-18(11-13-27)24-25-20-6-4-5-7-21(20)26-24/h4-9,14,16,18H,10-13,15H2,1-3H3,(H,25,26)

InChI Key

FDVFXEBBJRKHQR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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